N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9651067
InChI: InChI=1S/C15H10ClN3O3/c16-9-1-4-14-18-11(7-19(14)6-9)15(20)17-10-2-3-12-13(5-10)22-8-21-12/h1-7H,8H2,(H,17,20)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71 g/mol

N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC9651067

Molecular Formula: C15H10ClN3O3

Molecular Weight: 315.71 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide -

Specification

Molecular Formula C15H10ClN3O3
Molecular Weight 315.71 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C15H10ClN3O3/c16-9-1-4-14-18-11(7-19(14)6-9)15(20)17-10-2-3-12-13(5-10)22-8-21-12/h1-7H,8H2,(H,17,20)
Standard InChI Key XQJHPTYYNDUJPO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is systematically identified by its IUPAC name and CAS registry number 951998-58-6 . The compound’s structure integrates a bicyclic imidazopyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2, which is further linked to a 1,3-benzodioxol-5-yl moiety (Figure 1).

Table 1: Molecular Identity of N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

PropertyValue
CAS Number951998-58-6
Molecular FormulaC15H10ClN3O3\text{C}_{15}\text{H}_{10}\text{ClN}_3\text{O}_3
Molecular Weight315.71 g/mol
IUPAC NameN-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=NC=C(Cl)C4=N3
InChI KeyXQJHPTYYNDUJPO-UHFFFAOYSA-N

The benzodioxol ring (1,3-dioxolane fused to benzene) contributes to the compound’s lipophilicity, potentially enhancing blood-brain barrier permeability—a critical factor for central nervous system-targeted therapies .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves multi-step organic reactions, as detailed in patent US20100317673A1 . Two primary strategies are employed:

Route A: Imidazopyridine Core Formation

This method begins with the preparation of 2-aminopyridine derivatives, which undergo cyclocondensation with halogenated 2-oxo-N-arylpropionamides. The reaction exploits the nucleophilic attack of the aminopyridine’s nitrogen on the α-carbonyl carbon of the propionamide, followed by intramolecular cyclization to form the imidazopyridine ring .

Route B/C: Carboxamide Coupling

A more efficient approach involves coupling preformed imidazopyridine-2-carboxylic acid derivatives with 1,3-benzodioxol-5-ylamine. The acid is activated as an acid chloride or mixed anhydride and reacted with the amine in the presence of a base (e.g., diisopropylethylamine) and a coupling agent such as zirconium tert-butoxide .

Table 2: Representative Synthesis Protocol from US20100317673A1

StepReagents/ConditionsOutcome
1Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, 2-pyridylamine, HOAt, Zr(Ot-Bu)₄, toluene, refluxFormation of carboxamide intermediate
2Chromatography (silica gel, CH₂Cl₂/EtOAc)Purification of crude product
3Recrystallization (ethyl ether/ethyl acetate)Isolation of pure compound

Process Optimization

Continuous flow synthesis has been explored to enhance yield and scalability, reducing reaction times from hours to minutes. Solvent selection (e.g., toluene or DMF) and temperature control are critical to minimizing side reactions, such as hydrolysis of the carboxamide group.

Biological Activity and Pharmacological Applications

Nurr-1 Receptor Modulation

N-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide was identified as a Nurr-1 modulator in a high-throughput screen using murine neuroblastoma (N2A) cells transfected with a luciferase reporter gene under the control of the Nurr-1 binding response element (NBRE) . While quantitative data (e.g., IC₅₀) remain undisclosed, the compound demonstrated dose-dependent activation of Nurr-1, a receptor implicated in dopaminergic neuron survival and Parkinson’s disease pathogenesis .

Therapeutic Implications

Nurr-1 agonists are sought-after candidates for neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. The benzodioxol moiety may synergize with the imidazopyridine core to enhance receptor binding affinity, though structural-activity relationship (SAR) studies are needed to confirm this hypothesis .

Table 3: Pharmacological Profile (Inferred from Patent Data)

ParameterObservation
TargetNurr-1 (NR4A2) nuclear receptor
Assay SystemNBRE-luciferase in N2A cells
ActivityDose-dependent receptor activation
Potential IndicationsParkinson’s disease, inflammatory disorders

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s low aqueous solubility (predicted LogP ≈ 3.2) may limit bioavailability, necessitating formulation strategies such as lipid-based nanoparticles. Stability studies under physiological conditions (pH 7.4, 37°C) indicate susceptibility to esterase-mediated hydrolysis, requiring prodrug modifications for oral administration .

Metabolic Pathways

In vitro hepatic microsome assays suggest cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the imidazopyridine ring, generating hydroxylated metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) could prolong systemic exposure.

Comparative Analysis with Structural Analogs

Chlorine Substitution Effects

Replacing the 6-chloro group with bromine or methyl in related imidazopyridines altered Nurr-1 activation profiles, with chlorine proving optimal for balancing potency and metabolic stability .

Role of the Benzodioxol Group

Analogues lacking the benzodioxol moiety exhibited reduced blood-brain barrier penetration in rodent models, underscoring its importance in CNS-targeted designs .

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